

An In-depth Technical Guide to 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

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Compound of Interest

Compound Name: 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B1632591

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CAS Number: 898795-78-3

Introduction

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a biaryl heterocyclic compound featuring a pyridine ring substituted with a formyl (aldehyde) group at the 3-position and a 2-fluorophenyl group at the 6-position. This molecule belongs to a class of compounds, substituted pyridines, that are of significant interest in medicinal chemistry and materials science.[1][2] The pyridine scaffold is a common motif in numerous FDA-approved drugs due to its ability to act as a hydrogen bond acceptor and its overall favorable pharmacokinetic properties.[2] The combination of a reactive aldehyde group and a biaryl structure suggests its potential as a versatile building block for the synthesis of more complex molecules.[3]

This technical guide provides a comprehensive overview of the available information on **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde**, including its physicochemical properties, probable synthesis route, expected analytical characteristics, and potential applications. It is important to note that as of the writing of this guide, detailed experimental protocols, spectroscopic data, and specific biological activity for this particular compound are not extensively documented in publicly accessible scientific literature. Therefore, this guide integrates data from closely related analogs and established chemical principles to provide a robust predictive analysis for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** are summarized below. While some data can be calculated from its structure, experimental values for properties such as melting and boiling points are not readily available.

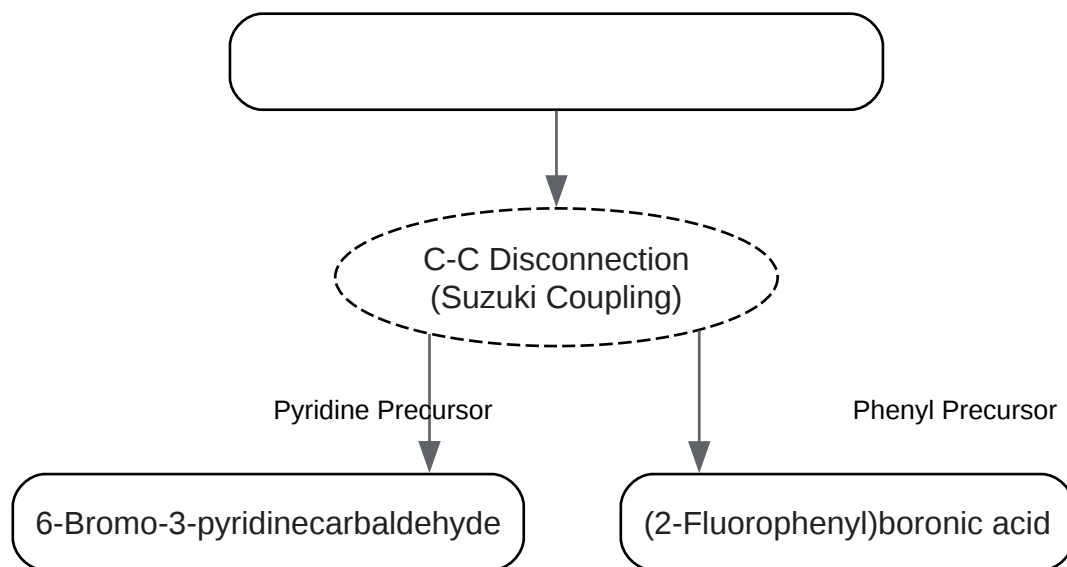
Property	Value	Source
CAS Number	898795-78-3	[Vendor Data]
Molecular Formula	C ₁₂ H ₈ FNO	[Calculated]
Molecular Weight	201.20 g/mol	[Calculated]
Appearance	Likely a solid	[Inference from similar compounds]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO)	[Chemical Principles]

Synthesis and Manufacturing: The Suzuki-Miyaura Coupling Approach

The carbon-carbon bond connecting the pyridine and phenyl rings is most logically formed via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent method for constructing such biaryl linkages due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives. [\[4\]](#)

The most plausible synthetic route involves the coupling of a halogenated pyridinecarbaldehyde with an appropriately substituted phenylboronic acid. Specifically, the reaction would proceed between 6-bromo-3-pyridinecarbaldehyde and (2-fluorophenyl)boronic acid.

Proposed Retrosynthesis



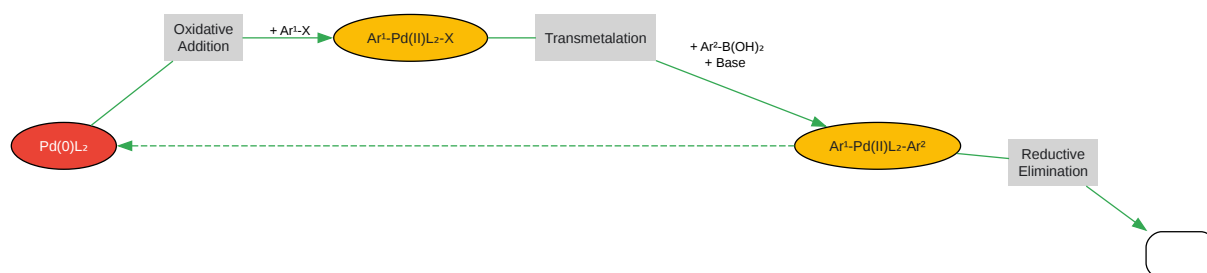
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Caption: Retrosynthetic analysis of the target molecule.

General Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a catalytic cycle with a palladium(0) species.^[4]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-bromo-3-pyridinecarbaldehyde), forming a Pd(II) complex.
- **Transmetalation:** In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.
- **Reductive Elimination:** The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.



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Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Experimental Protocol

While a specific, validated protocol for this compound is not available in the reviewed literature, a general procedure based on established methods for similar couplings can be proposed.^{[5][6][7]} This protocol is illustrative and requires optimization and validation.

- **Reagents and Setup:** To a reaction vessel, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME with water.
- **Catalyst:** Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.
- **Reaction Conditions:** Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture, typically between 80-110 °C, with stirring. Monitor the reaction progress by TLC or LC-MS.

- **Workup and Purification:** Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product would likely be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Experimental spectroscopic data for **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** is not publicly available. The following section provides predicted data based on the chemical structure and known spectral characteristics of related compounds.[8] This information is crucial for the identification and purity assessment of the synthesized compound.

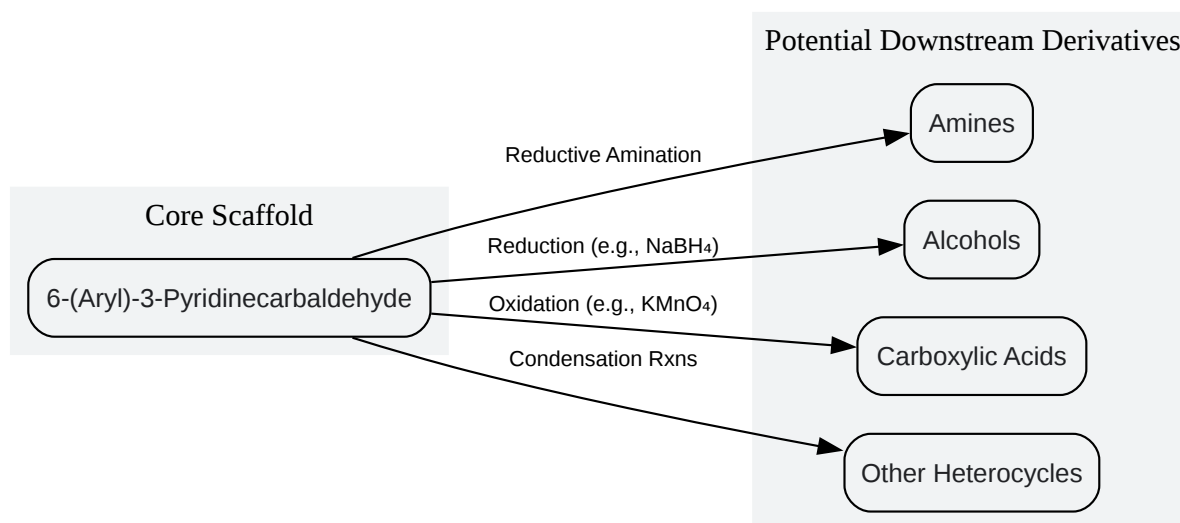
Expected Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Signal
¹ H NMR	Aldehyde proton (-CHO)	Singlet, ~9.9-10.1 ppm
Pyridine protons	Doublets and doublets of doublets, ~7.8-9.0 ppm	
Phenyl protons	Multiplets, ~7.1-7.6 ppm	
¹³ C NMR	Aldehyde carbon (C=O)	~190-195 ppm
Aromatic carbons	~115-165 ppm (C-F coupling expected)	
IR Spectroscopy	Aldehyde C=O stretch	Strong absorption band at ~1700-1715 cm ⁻¹
Aromatic C=C stretch	Bands in the ~1450-1600 cm ⁻¹ region	
C-F stretch	Strong absorption band at ~1100-1250 cm ⁻¹	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 201.06 (for C ₁₂ H ₈ FNO)

Applications in Research and Drug Development

While specific biological activities for **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** have not been reported, its structural motifs are highly relevant in medicinal chemistry.

- **Pyridine Scaffold:** The pyridine ring is a key "privileged scaffold" in drug discovery. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and binding affinity to biological targets.[1][2] Numerous drugs across various therapeutic areas, including anticancer, antiviral, and CNS agents, contain a pyridine core.[2]
- **Biaryl Moiety:** The 6-arylpyridine structure is a common feature in pharmacologically active compounds. This framework can position substituents in specific vectors to optimize interactions with protein binding pockets.
- **Aldehyde Functionality:** The aldehyde group is a versatile chemical handle for further synthetic modifications. It can be readily converted into a wide range of other functional groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems through condensation reactions.[3] This makes the title compound a valuable intermediate for building libraries of more complex molecules for high-throughput screening.



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Caption: Synthetic utility of the aldehyde group for diversification.

Safety and Handling

No specific safety data for **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** is available. The following guidance is based on the known hazards of similar aromatic and pyridine aldehydes.

- Hazard Classification (Predicted):
 - Acute Toxicity, Oral (Harmful)
 - Skin Irritation/Corrosion
 - Serious Eye Damage/Irritation
 - Specific Target Organ Toxicity (Respiratory Irritation)
- Personal Protective Equipment (PPE):
 - Wear protective gloves, clothing, and eye/face protection.
 - Work in a well-ventilated area, preferably in a chemical fume hood.
- Handling:
 - Avoid breathing dust, fumes, or vapors.
 - Avoid contact with skin and eyes.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

6-(2-Fluorophenyl)-3-pyridinecarbaldehyde is a structurally interesting building block with significant potential for applications in synthetic and medicinal chemistry. Its probable synthesis

via the robust Suzuki-Miyaura coupling makes it an accessible target. The presence of a versatile aldehyde handle allows for extensive derivatization, enabling its use in the creation of compound libraries for drug discovery. However, the lack of published, peer-reviewed data on its specific synthesis, characterization, and biological activity indicates that it remains a relatively unexplored chemical entity. Researchers working with this compound should anticipate the need for thorough in-house characterization and process optimization.

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